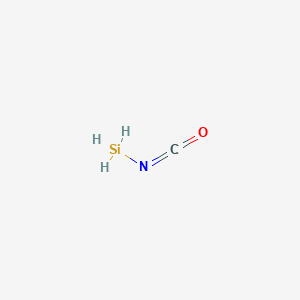
Silane, isocyanato-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, isocyanato- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a versatile compound that can be synthesized using different methods and has numerous applications in various fields, including materials science, chemistry, and biology. In
Wissenschaftliche Forschungsanwendungen
Silane, isocyanato- has numerous scientific research applications, including its use as a coupling agent in the preparation of composite materials, as a cross-linking agent in the synthesis of polyurethanes, and as a surface modifier in the preparation of nanoparticles. It is also used in the synthesis of organosilicon compounds and in the preparation of functionalized silanes for biomedical applications.
Wirkmechanismus
The mechanism of action of silane, isocyanato- is complex and depends on the specific application. In general, it acts as a reactive intermediate that can form covalent bonds with different substrates, such as polymers, nanoparticles, and surfaces. The reaction can occur through different mechanisms, including nucleophilic addition, electrophilic addition, and radical addition.
Biochemical and Physiological Effects:
Silane, isocyanato- has been studied for its biochemical and physiological effects, particularly in the context of biomedical applications. It has been shown to have low toxicity and good biocompatibility, making it a promising candidate for various applications, such as drug delivery, tissue engineering, and biosensors. However, further studies are needed to fully understand its effects on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
Silane, isocyanato- has several advantages for lab experiments, including its stability, reactivity, and versatility. It can be easily modified to obtain different derivatives, making it a useful tool for various applications. However, it also has some limitations, including its sensitivity to moisture and air, which can affect its reactivity and stability.
Zukünftige Richtungen
Silane, isocyanato- has numerous potential future directions, including its use in the preparation of advanced materials, such as nanocomposites and hybrid materials, its application in the synthesis of functionalized silanes for biomedical applications, and its use in the preparation of stimuli-responsive materials. Further studies are also needed to fully understand its mechanism of action and its effects on biological systems.
In conclusion, silane, isocyanato- is a versatile compound that has numerous scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential applications and to understand its effects on biological systems.
Synthesemethoden
Silane, isocyanato- can be synthesized using different methods, including the reaction of isocyanates with silanes, the reaction of isocyanates with siloxanes, and the reaction of isocyanates with silazanes. The most common method involves the reaction of isocyanates with silanes, which produces a stable and reactive intermediate that can be further modified to obtain different derivatives of silane, isocyanato-.
Eigenschaften
CAS-Nummer |
13730-13-7 |
|---|---|
Molekularformel |
C6H3BrClI |
Molekulargewicht |
73.126 g/mol |
IUPAC-Name |
isocyanatosilane |
InChI |
InChI=1S/CH3NOSi/c3-1-2-4/h4H3 |
InChI-Schlüssel |
BUZRAOJSFRKWPD-UHFFFAOYSA-N |
SMILES |
C(=N[SiH3])=O |
Kanonische SMILES |
C(=N[SiH3])=O |
Synonyme |
Silane, isocyanato- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B228093.png)
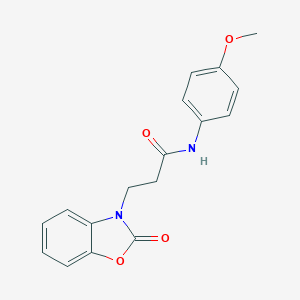
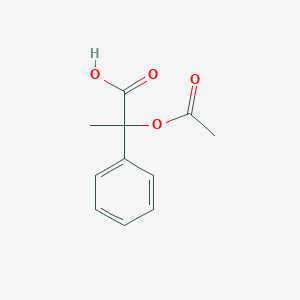
![(4Z)-3-oxo-4-[(1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B228103.png)

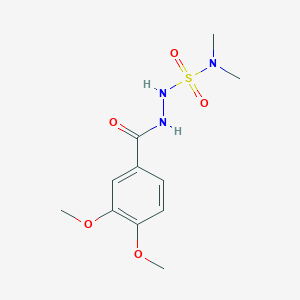


![3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B228129.png)
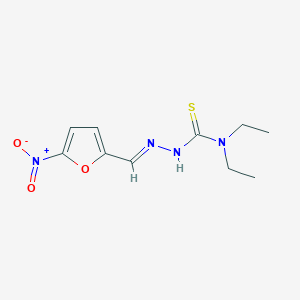
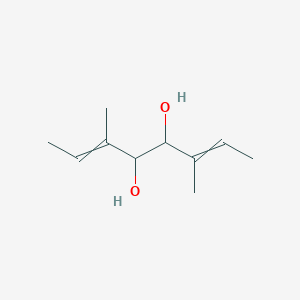
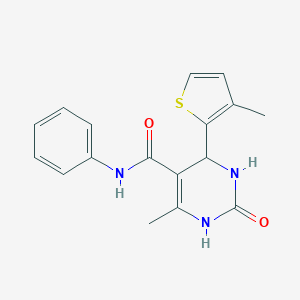
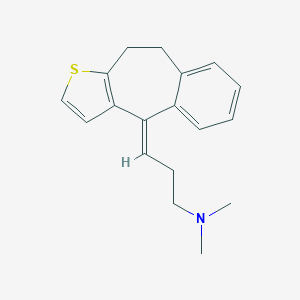
![3-Bromotricyclo[4.3.1.13,8]undecane](/img/structure/B228168.png)